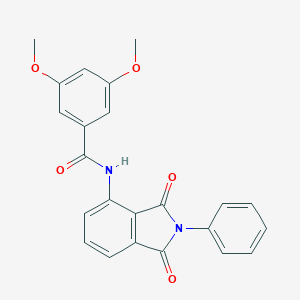
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide, also known as DIBO, is a small molecule that has been studied for its potential applications in scientific research. DIBO is a heterocyclic compound that contains both an isoindoline and a benzamide moiety. It has been synthesized using a variety of methods and has been shown to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of many other proteins, including those involved in cell growth and survival. Inhibition of Hsp90 activity can lead to the degradation of these proteins and the inhibition of cell growth and survival.
Biochemical and Physiological Effects
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been shown to have a number of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target proteins. Additionally, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been shown to have good stability and solubility, which makes it easy to work with in lab experiments. However, one of the limitations of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide. One area of research could be to further investigate its mechanism of action and identify the specific proteins that it targets. This could lead to the development of more specific and effective anti-cancer drugs. Another area of research could be to investigate the potential applications of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to investigate the potential anti-inflammatory effects of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide and its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been synthesized using various methods, including the reaction of 3,5-dimethoxybenzoic acid with phthalic anhydride in the presence of polyphosphoric acid, and the reaction of 3,5-dimethoxybenzoyl chloride with phthalimide in the presence of triethylamine. One of the most common methods of synthesizing N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide is the reaction of 3,5-dimethoxybenzoyl chloride with phthalimide in the presence of triethylamine and copper powder. This method has been shown to produce high yields of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide with good purity.
Applications De Recherche Scientifique
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anti-cancer agent. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may be useful in the development of new treatments for these diseases.
Propriétés
Nom du produit |
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,5-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C23H18N2O5 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
N-(1,3-dioxo-2-phenylisoindol-4-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H18N2O5/c1-29-16-11-14(12-17(13-16)30-2)21(26)24-19-10-6-9-18-20(19)23(28)25(22(18)27)15-7-4-3-5-8-15/h3-13H,1-2H3,(H,24,26) |
Clé InChI |
WJNMHKWLFWZJIM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)
![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)
![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)

![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)